N-(4-carbamoylphenyl)thiophene-3-carboxamide is an organic compound that combines a thiophene ring with a carbamoylphenyl moiety and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
The compound can be synthesized through various chemical reactions, often involving multi-step synthetic pathways. Research has indicated that derivatives of similar structures exhibit significant biological activities, particularly in analgesic effects and interactions with various biological targets.
N-(4-carbamoylphenyl)thiophene-3-carboxamide belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. This compound can be classified under carboxamides, specifically those containing thiophene and phenyl substituents.
The synthesis of N-(4-carbamoylphenyl)thiophene-3-carboxamide typically involves several key steps:
For example, one method involves the reaction of 4-carbamoylaniline with thiophene-3-carboxylic acid under acidic conditions to form the desired carboxamide. The reaction conditions, including temperature and solvent choice (e.g., dimethylformamide or dichloromethane), are crucial for optimizing yield and purity.
N-(4-carbamoylphenyl)thiophene-3-carboxamide features a thiophene ring substituted at the 3-position with a carboxamide group and at the 4-position with a carbamoylphenyl group. The molecular formula can be represented as C_{12}H_{12}N_2O_2S.
Key structural data includes:
N-(4-carbamoylphenyl)thiophene-3-carboxamide can undergo various chemical reactions:
For instance, hydrolysis of the carboxamide can be monitored using thin-layer chromatography (TLC), while reaction yields can be quantified using High-Performance Liquid Chromatography (HPLC).
The mechanism of action for N-(4-carbamoylphenyl)thiophene-3-carboxamide in biological systems is not fully elucidated but may involve:
Studies suggest that derivatives exhibit activity comparable to standard analgesics, indicating a possible mechanism involving modulation of neurotransmitter release or receptor activation.
N-(4-carbamoylphenyl)thiophene-3-carboxamide has several scientific uses:
The thiophene heterocycle (C4H4S) serves as a bioisostere for phenyl rings while offering distinct advantages in drug-receptor interactions. Its sulfur atom enables additional hydrogen bonding and van der Waals contacts within binding pockets, and the electron-delocalized aromatic system facilitates π-π stacking with biological targets. Notably, thiophene-containing compounds constitute approximately 7% of FDA-approved small molecules over the past decade, ranking fourth among sulfur-containing therapeutics [6]. In oncology, derivatives like OSI-930 (an ortho-N-aryl-3-amino-N′-arylthiophene-2-carboxamide) demonstrate potent dual inhibition of VEGFR and c-Kit kinases, validating the scaffold's utility in targeting angiogenic pathways [3]. The scaffold's metabolic stability further enhances pharmacokinetic profiles, as evidenced by improved plasma half-lives compared to natural compounds like combretastatin A-4 [1]. Specific derivatives exhibit remarkable cytotoxicity profiles, as demonstrated below:
Table 1: Anticancer Activities of Representative Thiophene Carboxamide Derivatives
Compound Structure | Biological Target | IC50 | Cancer Cell Line | |
---|---|---|---|---|
3-(4-fluorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Tubulin polymerization | 7.66 µg/mL | Hep3B (HCC) | |
N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Tubulin polymerization | 2.77 µg/mL | Hep3B (HCC) | |
5-(4-fluorophenyl)thiophene-2-carboxamide derivative 2b | Tubulin-colchicine binding site | 5.46 µM | Hep3B (HCC) | |
Selenylated trisubstituted thiophene-3-carboxamide 16e | EGFR kinase | 94.44 nM | HCT116 (colon) | [1] [4] |
The carboxamide (–C(=O)NH–) linker in N-(4-carbamoylphenyl)thiophene-3-carboxamide critically governs target engagement through three-dimensional hydrogen-bonding networks. This functional group induces structural rigidity between aromatic systems, mimicking the spatial orientation of natural ligands' pharmacophores. In tubulin inhibitors, the carboxamide oxygen forms hydrogen bonds with β-tubulin's Lys254 and Ala250 residues, while the nitrogen anchors to Asn258, destabilizing microtubule assembly [1] [3]. Similarly, in kinase domains, this motif bridges interactions between the hinge region (Glu917, Cys1043 in VEGFR-2) and allosteric pockets. The 4-carbamoylphenyl moiety (para-carbamoyl substitution) further extends binding interactions by engaging hydrophilic regions via its primary amide group (–CONH2), enhancing solubility and cell permeability compared to alkoxy-substituted analogs [5] [8]. Computational analyses confirm that carboxamide-containing derivatives exhibit lower polar surface area (PSA ≈ 80 Ų) than carboxylate analogs (PSA > 110 Ų), correlating with improved membrane penetration [1].
The evolution of N-aryl thiophene carboxamides reflects iterative structure-activity relationship (SAR) refinements spanning four decades. Early analogs (1980s–1990s) featured simple N-phenyl-thiophene-2-carboxamides as anti-inflammatory agents (e.g., tiaprofenic acid), exploiting the scaffold's cyclooxygenase inhibition [6]. The 2000s witnessed strategic incorporation of ortho-amino groups on the aryl ring, yielding kinase inhibitors like CP-547,632 (VEGFR-2 IC50 = 11 nM), where intramolecular hydrogen bonding between the ortho-amino and carboxamide groups stabilized a planar bioactive conformation [3]. Parallel developments introduced halogenated aryl systems (e.g., 2-chloro-6-fluorophenyl) to enhance tubulin binding, as demonstrated by compound St.3 (IC50 = 2.77 µg/mL against Hep3B) [1]. Contemporary designs (post-2010) hybridize these motifs with supplementary pharmacophores like selenides (e.g., compound 16e) or oxadiazoles to yield multi-targeted agents [4] . The synthesis of N-(4-carbamoylphenyl)thiophene-3-carboxamide represents this advanced generation, integrating:
Table 2: Historical Milestones in N-Aryl Thiophene Carboxamide Development
Era | Key Structural Innovations | Therapeutic Application | Representative Agent | |
---|---|---|---|---|
1980s–1990s | Unsubstituted N-phenyl linkage | Anti-inflammatory | Tiaprofenic acid | |
2000–2010 | ortho-Amino substitution; Biaryl systems | Antiangiogenic (VEGFR-2 inhibition) | CP-547,632; OSI-930 | |
2010–2020 | Halogenated aryl groups; Tubulin-binding motifs | Antimitotic (Tubulin inhibition) | St.3 derivatives | |
2020–Present | Hybrid pharmacophores (selenides, pyrrolidines) | Multi-targeted oncology agents | Selenide 16e | [1] [3] [4] |
Synthetic methodologies have evolved concurrently, transitioning from classical Paal-Knorr condensations to transition-metal-catalyzed C–H activations enabling regioselective thiophene functionalization. Modern routes employ copper-catalyzed coupling or solvent-free mechanochemical synthesis, improving yields of complex analogs like N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide [6] . These advancements establish N-(4-carbamoylphenyl)thiophene-3-carboxamide as a structurally refined pharmacophore with dual potential in kinase and tubulin modulation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: